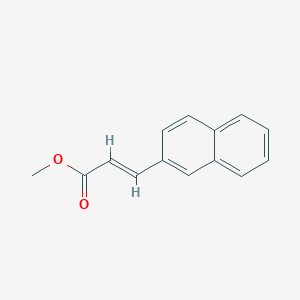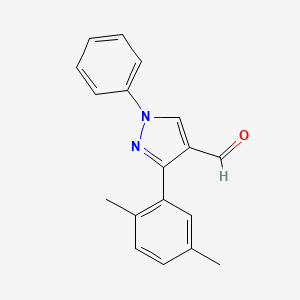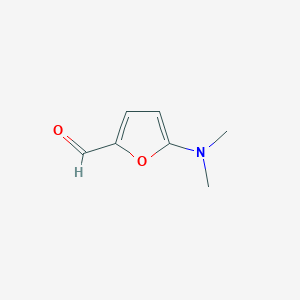
3-Naphthalen-2-il-acrilato de metilo
Descripción general
Descripción
“3-Naphthalen-2-yl-acrylic acid methyl ester” is a chemical compound with the molecular formula C14H12O2 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “3-Naphthalen-2-yl-acrylic acid methyl ester” consists of a naphthalene ring attached to an acrylic acid methyl ester group . The molecular weight of this compound is 212.24 g/mol.
Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Naphthalen-2-yl-acrylic acid methyl ester” include a molecular weight of 212.24 g/mol. Other specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .
Aplicaciones Científicas De Investigación
Cristales moleculares fotomecánicos
Este compuesto se utiliza en el estudio de los cristales moleculares fotomecánicos . La fotodimerización en estado sólido del ácido naftílico acrílico se utiliza como paradigma para profundizar en la interacción entre la morfología cristalina y la dinámica de reacción en las respuestas fotomecánicas de los cristales moleculares . Se cultivan distintas formas cristalinas —bulk, microrayos y microplacas— mediante condiciones de cristalización adaptadas .
Ingeniería cristalina
El compuesto se utiliza en la ingeniería cristalina . El estudio de la dependencia de la forma de los cristales moleculares fotorresponsivos compuestos por ácido naftílico acrílico, estimulada por la fotocicloadición [2 + 2] en estado sólido, es un ejemplo de ello .
Fotoquímica
En el campo de la fotoquímica, este compuesto se utiliza para estudiar la reacción fotoquímica de cicloadición [2 + 2] dentro de los cristales . Se observó una mejora de la fluorescencia intermedia en todos los tipos de cristal tras la exposición a la luz .
Estudios de fluorescencia
El compuesto se utiliza en estudios de fluorescencia . Como se mencionó anteriormente, se observó una mejora de la fluorescencia intermedia en todos los tipos de cristal tras la exposición a la luz .
Investigación de descubrimiento temprano
Sigma-Aldrich proporciona este producto a los investigadores de descubrimiento temprano como parte de una colección de productos químicos raros y únicos .
Neuroprotección
Un derivado de este compuesto, clorhidrato de 3-(naftalen-2-il(propoxi)metil)azetidina (KHG26792), se ha estudiado por sus posibles efectos neuroprotectores en la lesión cerebral por isquemia/reperfusión (I/R) .
Análisis Bioquímico
Biochemical Properties
3-Naphthalen-2-yl-acrylic acid methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 3-Naphthalen-2-yl-acrylic acid methyl ester and these enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, influencing various biochemical pathways .
Cellular Effects
The effects of 3-Naphthalen-2-yl-acrylic acid methyl ester on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, 3-Naphthalen-2-yl-acrylic acid methyl ester can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 3-Naphthalen-2-yl-acrylic acid methyl ester exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can result in altered cellular responses to external stimuli. Furthermore, 3-Naphthalen-2-yl-acrylic acid methyl ester can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Naphthalen-2-yl-acrylic acid methyl ester can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Naphthalen-2-yl-acrylic acid methyl ester is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 3-Naphthalen-2-yl-acrylic acid methyl ester has been observed to cause alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Naphthalen-2-yl-acrylic acid methyl ester vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 3-Naphthalen-2-yl-acrylic acid methyl ester have been associated with toxic effects, including liver and kidney damage. These adverse effects are likely due to the formation of reactive intermediates that can cause cellular damage .
Metabolic Pathways
3-Naphthalen-2-yl-acrylic acid methyl ester is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell. Additionally, 3-Naphthalen-2-yl-acrylic acid methyl ester can affect the activity of key metabolic enzymes, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Naphthalen-2-yl-acrylic acid methyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. For instance, 3-Naphthalen-2-yl-acrylic acid methyl ester has been found to accumulate in the endoplasmic reticulum, where it can interact with various enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of 3-Naphthalen-2-yl-acrylic acid methyl ester is crucial for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Additionally, 3-Naphthalen-2-yl-acrylic acid methyl ester can undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical activity .
Propiedades
IUPAC Name |
methyl (E)-3-naphthalen-2-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14(15)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-10H,1H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDBRZFZGWAPEL-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B1347412.png)
![(5E)-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1347415.png)


![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)





![Methyl 4-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1347464.png)


![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)
